1,4-Benzenediamine, N,N'-bis(4-aminophenyl)-N,N'-diphenyl-
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Overview
Description
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- is an organic compound with the molecular formula C18H18N4 It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 4-aminophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- typically involves the reaction of 1,4-benzenediamine with 4-nitroaniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. It can also interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine: A simpler derivative with only hydrogen atoms on the nitrogen atoms.
1,4-Benzenediamine, N-phenyl-: A derivative with one phenyl group attached to the nitrogen atom.
1,4-Benzenediamine, N,N’-bis(4-methoxyphenyl)-: A derivative with 4-methoxyphenyl groups attached to the nitrogen atoms.
Uniqueness
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- is unique due to the presence of both 4-aminophenyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
111341-76-5 |
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Molecular Formula |
C30H26N4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-N-[4-(N-(4-aminophenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C30H26N4/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H,31-32H2 |
InChI Key |
TZHNHNHALWWXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
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